molecular formula C23H23N3O4 B11013517 N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11013517
M. Wt: 405.4 g/mol
InChI Key: UCNMWYBKZQNGNL-UHFFFAOYSA-N
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Description

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features a benzimidazole moiety linked to a chromenyl group via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The starting materials often include 1-methyl-1H-benzimidazole and 4-methyl-2-oxo-2H-chromene-7-ol. The synthesis can be summarized as follows:

    Formation of the Intermediate: The benzimidazole derivative is first reacted with a suitable alkylating agent to introduce the propyl chain.

    Coupling Reaction: The intermediate is then coupled with 4-methyl-2-oxo-2H-chromene-7-ol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Product Formation: The resulting product is purified using techniques such as column chromatography to obtain the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and chromenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The chromenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.

    Chromene Derivatives: Compounds like coumarin and its derivatives are known for their anticoagulant and antimicrobial properties.

Uniqueness

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the combination of benzimidazole and chromenyl moieties, which may confer a broader range of biological activities compared to compounds containing only one of these groups.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-[3-(1-methylbenzimidazol-2-yl)propyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C23H23N3O4/c1-15-12-23(28)30-20-13-16(9-10-17(15)20)29-14-22(27)24-11-5-8-21-25-18-6-3-4-7-19(18)26(21)2/h3-4,6-7,9-10,12-13H,5,8,11,14H2,1-2H3,(H,24,27)

InChI Key

UCNMWYBKZQNGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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